molecular formula C12H16ClF2O4P B8049396 1-(4-Chlorophenyl)-2,2-difluoroethyl diethyl phosphate

1-(4-Chlorophenyl)-2,2-difluoroethyl diethyl phosphate

Cat. No.: B8049396
M. Wt: 328.67 g/mol
InChI Key: OWIYLNYKYKJTEX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,2-difluoroethyl diethyl phosphate: is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, two fluorine atoms, and a diethyl phosphate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,2-difluoroethyl diethyl phosphate typically involves the reaction of 4-chlorobenzaldehyde with diethyl phosphite in the presence of a fluorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the phosphorus atom, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products Formed:

    Oxidation: Formation of phosphine oxides.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Formation of halogenated or functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Chlorophenyl)-2,2-difluoroethyl diethyl phosphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations, making it valuable for the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving phosphorylation and dephosphorylation processes. Its ability to interact with biological molecules makes it a useful tool for investigating cellular signaling pathways.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its ability to modulate enzyme activity could be harnessed for the development of new drugs targeting specific biochemical pathways.

Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,2-difluoroethyl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and influencing biochemical pathways. The presence of the diethyl phosphate group allows it to participate in phosphorylation reactions, which are crucial for many cellular processes.

Comparison with Similar Compounds

  • [1-(4-Chlorophenyl)-2,2-difluoroethyl] methyl phosphate
  • [1-(4-Chlorophenyl)-2,2-difluoroethyl] ethyl phosphate
  • [1-(4-Chlorophenyl)-2,2-difluoroethyl] propyl phosphate

Comparison: Compared to its analogs, 1-(4-Chlorophenyl)-2,2-difluoroethyl diethyl phosphate exhibits unique reactivity due to the presence of the diethyl phosphate group. This structural feature enhances its solubility and reactivity in various chemical reactions, making it more versatile for different applications. Additionally, the presence of two fluorine atoms imparts stability and resistance to metabolic degradation, which can be advantageous in biological and medicinal applications.

Properties

IUPAC Name

[1-(4-chlorophenyl)-2,2-difluoroethyl] diethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClF2O4P/c1-3-17-20(16,18-4-2)19-11(12(14)15)9-5-7-10(13)8-6-9/h5-8,11-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIYLNYKYKJTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC(C1=CC=C(C=C1)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2O4P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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